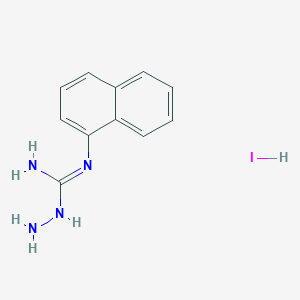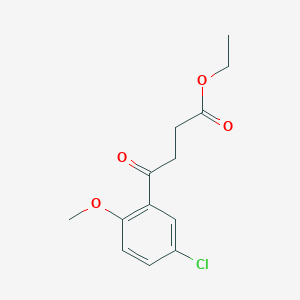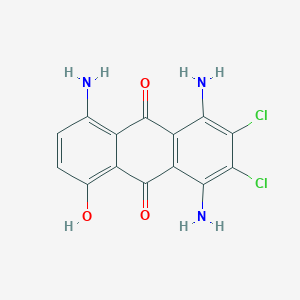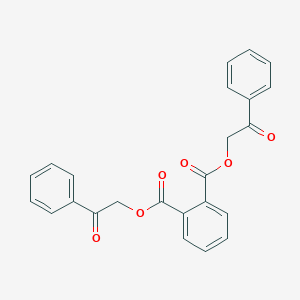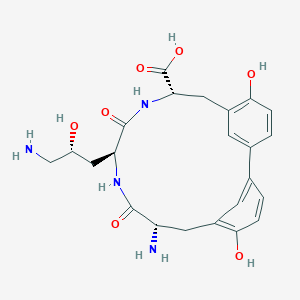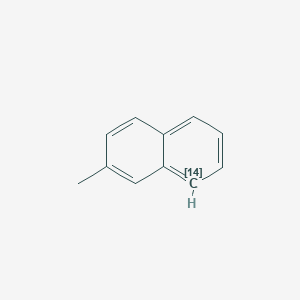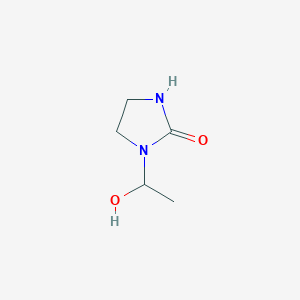
1-(1-Hydroxyethyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxyethyl)imidazolidin-2-one, also known as HEI-2, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in various fields. HEI-2 is a chiral molecule, which means that it exists in two mirror-image forms.
Aplicaciones Científicas De Investigación
1-(1-Hydroxyethyl)imidazolidin-2-one has been studied extensively for its potential applications in various fields such as pharmaceuticals, cosmetics, and agriculture. In pharmaceuticals, 1-(1-Hydroxyethyl)imidazolidin-2-one has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied as a potential drug delivery system due to its ability to form stable complexes with metal ions. In cosmetics, 1-(1-Hydroxyethyl)imidazolidin-2-one has been used as a moisturizing agent due to its ability to retain water. In agriculture, 1-(1-Hydroxyethyl)imidazolidin-2-one has been studied as a potential plant growth regulator due to its ability to promote root growth.
Mecanismo De Acción
1-(1-Hydroxyethyl)imidazolidin-2-one has been shown to interact with metal ions such as copper, zinc, and iron. The mechanism of action of 1-(1-Hydroxyethyl)imidazolidin-2-one is thought to involve the formation of stable complexes with these metal ions, which can lead to the inhibition of various enzymes and proteins. 1-(1-Hydroxyethyl)imidazolidin-2-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Efectos Bioquímicos Y Fisiológicos
1-(1-Hydroxyethyl)imidazolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(1-Hydroxyethyl)imidazolidin-2-one can inhibit the growth of various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. 1-(1-Hydroxyethyl)imidazolidin-2-one has also been shown to inhibit the activity of various enzymes such as xanthine oxidase and acetylcholinesterase. In vivo studies have shown that 1-(1-Hydroxyethyl)imidazolidin-2-one can reduce inflammation and oxidative stress, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Hydroxyethyl)imidazolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and organic solvents, which makes it easy to work with. However, 1-(1-Hydroxyethyl)imidazolidin-2-one has some limitations. It is a chiral molecule, which means that it exists in two mirror-image forms. This can complicate experiments that require the use of a specific enantiomer. 1-(1-Hydroxyethyl)imidazolidin-2-one can also form stable complexes with metal ions, which can interfere with experiments that involve the use of metal ions.
Direcciones Futuras
1-(1-Hydroxyethyl)imidazolidin-2-one has several potential future directions for research. In pharmaceuticals, 1-(1-Hydroxyethyl)imidazolidin-2-one could be studied further as a potential drug delivery system. It could also be studied for its potential use in combination with other drugs to enhance their efficacy. In agriculture, 1-(1-Hydroxyethyl)imidazolidin-2-one could be studied further as a potential plant growth regulator. It could also be studied for its potential use in crop protection. In cosmetics, 1-(1-Hydroxyethyl)imidazolidin-2-one could be studied further as a potential moisturizing agent. It could also be studied for its potential use in anti-aging products.
Conclusion:
In conclusion, 1-(1-Hydroxyethyl)imidazolidin-2-one is a cyclic amino acid that has potential applications in various fields such as pharmaceuticals, cosmetics, and agriculture. Its synthesis method is well-established, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. 1-(1-Hydroxyethyl)imidazolidin-2-one has shown promising results in various studies, and further research is needed to fully explore its potential.
Métodos De Síntesis
1-(1-Hydroxyethyl)imidazolidin-2-one can be synthesized through the reaction of L-histidine and glyoxylic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the cyclic imidazolidinone ring. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Propiedades
Número CAS |
109674-15-9 |
|---|---|
Nombre del producto |
1-(1-Hydroxyethyl)imidazolidin-2-one |
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
1-(1-hydroxyethyl)imidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7-3-2-6-5(7)9/h4,8H,2-3H2,1H3,(H,6,9) |
Clave InChI |
YAEWEVDBVRPFFY-UHFFFAOYSA-N |
SMILES |
CC(N1CCNC1=O)O |
SMILES canónico |
CC(N1CCNC1=O)O |
Sinónimos |
2-Imidazolidinone,1-(1-hydroxyethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



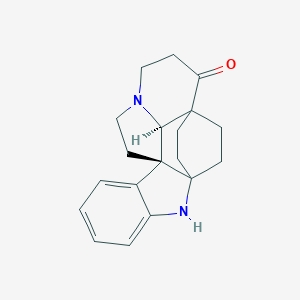
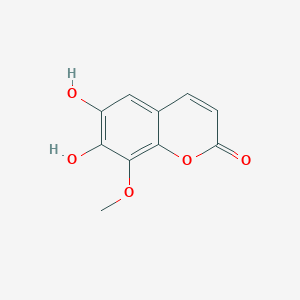
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
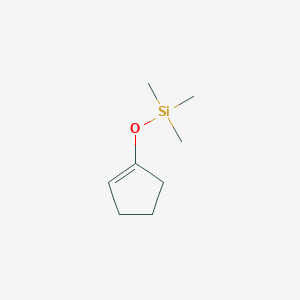
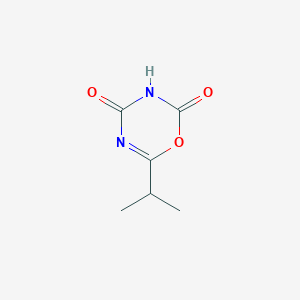
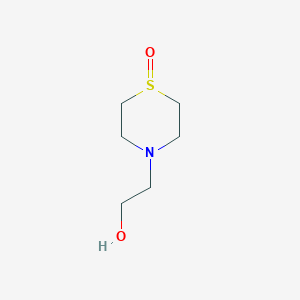
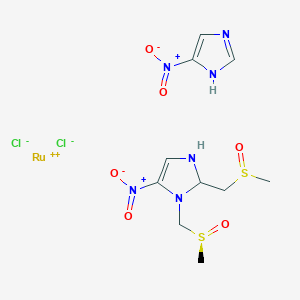
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
